Trehalose

Catalog No.
S545746
CAS No.
99-20-7
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trehalose

CAS Number

99-20-7

Product Name

Trehalose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

HDTRYLNUVZCQOY-LIZSDCNHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Trehalose; NSC 2093; NSC-2093; NSC2093

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O

Description

The exact mass of the compound Trehalose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2093. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans. It belongs to the ontological category of trehalose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> HUMECTANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cryoprotection and desiccation tolerance

Trehalose acts as a cryoprotectant, safeguarding cells and biomolecules from damage caused by freezing or drying. This property allows organisms like insects and plants to survive harsh environments with extreme temperatures and low water availability. Research suggests trehalose helps by stabilizing cell membranes and preventing the formation of ice crystals during freezing . This characteristic has applications in preserving cells for transplantation, storing enzymes and proteins for extended periods, and cryopreservation of organs and tissues.

Protein and Biomolecule Stabilization

Trehalose's ability to form hydrogen bonds with water molecules creates a unique environment around biomolecules like proteins and enzymes. This interaction helps prevent protein unfolding and aggregation, which can occur during processes like drying, freezing, or exposure to heat. Research has shown trehalose's effectiveness in stabilizing various enzymes and proteins used in biopharmaceutical applications . This property is valuable for the development and storage of drugs, vaccines, and other biological products.

Potential Health Benefits

Studies are exploring the potential health benefits of trehalose consumption. Some research suggests trehalose may improve glucose metabolism, potentially aiding in diabetes management . Additionally, trehalose may induce autophagy, a cellular process that removes damaged proteins and organelles, which could be beneficial for neurodegenerative diseases like Parkinson's and Huntington's . However, more research is needed to confirm these potential health benefits and understand the mechanisms involved.

Trehalose is a nonreducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, formally known as α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside. It is naturally found in various organisms, including bacteria, fungi, plants, and invertebrates, where it serves multiple functions such as energy storage and protection against environmental stressors like desiccation and extreme temperatures . Trehalose is distinguished by its unique structural properties that allow it to form hydrogen bonds and self-associate in aqueous solutions, leading to the formation of molecular clusters .

Trehalose is chemically stable due to its nonreducing nature, which prevents it from participating in Maillard reactions that can lead to undesirable browning in food products. The α,α-1,1-glycosidic bond makes trehalose resistant to acid hydrolysis, allowing it to maintain stability even under high temperatures and acidic conditions . In biological systems, trehalose can be hydrolyzed into glucose units by the enzyme trehalase, which is essential for its metabolic utilization .

Trehalose plays a crucial role as an osmoprotectant in various organisms. It protects cellular structures from damage caused by dehydration, heat shock, and oxidative stress . Moreover, trehalose has been shown to stabilize proteins and cellular membranes under stress conditions. Its ability to modulate signaling pathways also suggests a role in regulating growth and metabolism in yeast and plants . Interestingly, while many organisms synthesize trehalose as a protective agent, vertebrates do not possess the enzymes required for its biosynthesis .

Trehalose can be synthesized through several biological pathways:

  • Trehalose-6-phosphate Pathway: Utilizes trehalose-6-phosphate synthase to convert glucose-6-phosphate into trehalose-6-phosphate.
  • Trehalose Synthase Pathway: In certain bacteria, maltose can be converted into trehalose via trehalose synthase.
  • TreY-TreZ Pathway: Some bacteria convert maltooligosaccharides or glycogen directly into trehalose.
  • TreT Pathway: Primitive bacteria synthesize trehalose from adenosine diphosphate-glucose and glucose.
  • Trehalose Phosphorylase Pathway: This enzyme can hydrolyze trehalose into glucose-1-phosphate and glucose or function reversibly in some species .

Chemical synthesis methods have also been developed, including ethylene oxide addition reactions and the Koenigs-Knorr reaction for producing various anomers of trehalose .

Trehalose has diverse applications across multiple fields:

  • Food Industry: Used as a sweetener and preservative due to its stability and non-cariogenic properties.
  • Pharmaceuticals: Acts as a protective agent for proteins and cells during freeze-drying processes.
  • Cosmetics: Utilized for its moisture-retaining properties.
  • Cryopreservation: Employed in sperm storage at room temperature due to its ability to protect cellular integrity .

Research indicates that trehalose interacts with nucleic acids, facilitating the melting of double-stranded DNA and stabilizing single-stranded forms. This interaction is significant for applications in genetic research and biotechnology . Additionally, studies have shown that trehalose can influence metabolic pathways in yeast and plants by acting as a signaling molecule .

Several compounds share structural or functional similarities with trehalose. Here are some notable examples:

CompoundStructure TypeUnique Features
SucroseDisaccharideCommon sugar; reducing sugar; widely used in food
MaltoseDisaccharideComposed of two glucose units; reducing sugar
IsomaltSugar alcohol (disaccharide)Used as a sugar substitute; lower caloric content
RaffinoseTrisaccharideComposed of galactose, glucose, and fructose; found in beans
LactuloseDisaccharideUsed as a laxative; composed of galactose and fructose

Trehalose’s unique α,α-1,1-glycosidic linkage contributes to its stability and protective properties under stress conditions, distinguishing it from other sugars that may not offer the same level of protection or stability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS]
Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B8WCK70T7I

Other CAS

99-20-7

Wikipedia

Trehalose
Dimethylallyl_pyrophosphate

Use Classification

Food Additives -> HUMECTANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes
TEXTURIZER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
.alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl: ACTIVE

Dates

Modify: 2023-08-15
1: Ngamcherdtrakul W, Sangvanich T, Reda M, Gu S, Bejan D, Yantasee W. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery. Int J Nanomedicine. 2018 Jul 10;13:4015-4027. doi: 10.2147/IJN.S164393. eCollection 2018. PubMed PMID: 30022824; PubMed Central PMCID: PMC6045907.
2: Pan H, Ding Y, Yan N, Nie Y, Li M, Tong L. Trehalose prevents sciatic nerve damage to and apoptosis of Schwann cells of streptozotocin-induced diabetic C57BL/6J mice. Biomed Pharmacother. 2018 Sep;105:907-914. doi: 10.1016/j.biopha.2018.06.069. Epub 2018 Jun 19. PubMed PMID: 30021384.
3: Shen T, Cai LD, Liu YH, Li S, Gan WJ, Li XM, Wang JR, Guo PD, Zhou Q, Lu XX, Sun LN, Li JM. Ube2v1-mediated ubiquitination and degradation of Sirt1 promotes metastasis of colorectal cancer by epigenetically suppressing autophagy. J Hematol Oncol. 2018 Jul 17;11(1):95. doi: 10.1186/s13045-018-0638-9. PubMed PMID: 30016968; PubMed Central PMCID: PMC6050692.
4: Magrì A, Grasso G, Corti F, Finetti F, Greco V, Santoro AM, Sciuto S, La Mendola D, Morbidelli L, Rizzarelli E. Peptides derived from the histidine-proline rich glycoprotein bind copper ions and exhibit anti-angiogenic properties. Dalton Trans. 2018 Jul 17;47(28):9492-9503. doi: 10.1039/c8dt01560k. PubMed PMID: 29963662.
5: Kim JH, Shin DH, Kim JS. Preparation, characterization, and pharmacokinetics of liposomal docetaxel for oral administration. Arch Pharm Res. 2018 Jun 30. doi: 10.1007/s12272-018-1046-y. [Epub ahead of print] PubMed PMID: 29961194.
6: Li H, Bian YL, Schreurs N, Zhang XG, Raza SHA, Fang Q, Wang LQ, Hu JH. Effects of five cryoprotectants on proliferation and differentiation-related gene expression of frozen-thawed bovine calf testicular tissue. Reprod Domest Anim. 2018 Jun 28. doi: 10.1111/rda.13228. [Epub ahead of print] PubMed PMID: 29956384.
7: Mosaiab T, Boiteux S, Zulfiker AHM, Wei MQ, Kiefel MJ, Houston TA. A Simple Glycolipid Mimic of the Phosphatidylinositol Mannoside Core from Mycobacterium tuberculosis Inhibits Macrophage Cytokine Production. Chembiochem. 2018 Apr 25. doi: 10.1002/cbic.201800150. [Epub ahead of print] PubMed PMID: 29693771.
8: Hosseinpour-Moghaddam K, Caraglia M, Sahebkar A. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts. J Cell Physiol. 2018 Sep;233(9):6524-6543. doi: 10.1002/jcp.26583. Epub 2018 Apr 16. Review. PubMed PMID: 29663416.
9: Gan Q, Zhang X, Zhang D, Shi L, Zhou Y, Sun T, Jiang S, Gao J, Meng Y. BmSUC1 is essential for glycometabolism modulation in the silkworm, Bombyx mori. Biochim Biophys Acta. 2018 Jun;1861(6):543-553. doi: 10.1016/j.bbagrm.2018.04.002. Epub 2018 Apr 14. PubMed PMID: 29660529.
10: Jafarpour SM, Safaei M, Mohseni M, Salimian M, Aliasgharzadeh A, Fahood B. The Radioprotective Effects of Curcumin and Trehalose Against Genetic Damage Caused By I-131. Indian J Nucl Med. 2018 Apr-Jun;33(2):99-104. doi: 10.4103/ijnm.IJNM_158_17. Erratum in: Indian J Nucl Med. 2018 Jul-Sep;33(3):268. PubMed PMID: 29643668; PubMed Central PMCID: PMC5883450.
11: Liu D, Chan BC, Cheng L, Tsang MS, Zhu J, Wong CW, Jiao D, Chan HY, Leung PC, Lam CW, Wong CK. Sophora flavescens protects against mycobacterial Trehalose Dimycolate-induced lung granuloma by inhibiting inflammation and infiltration of macrophages. Sci Rep. 2018 Mar 2;8(1):3903. doi: 10.1038/s41598-018-22286-w. PubMed PMID: 29500453; PubMed Central PMCID: PMC5834626.
12: Chen S, Zhou Y, Zhou L, Guan Y, Zhang Y, Han X. Anti-neovascularization effects of DMBT in age-related macular degeneration by inhibition of VEGF secretion through ROS-dependent signaling pathway. Mol Cell Biochem. 2018 Feb 14. doi: 10.1007/s11010-018-3328-6. [Epub ahead of print] PubMed PMID: 29446046.
13: Mizunoe Y, Kobayashi M, Sudo Y, Watanabe S, Yasukawa H, Natori D, Hoshino A, Negishi A, Okita N, Komatsu M, Higami Y. Trehalose protects against oxidative stress by regulating the Keap1-Nrf2 and autophagy pathways. Redox Biol. 2018 May;15:115-124. doi: 10.1016/j.redox.2017.09.007. Epub 2017 Sep 20. PubMed PMID: 29241092; PubMed Central PMCID: PMC5730428.
14: Acar D, Molina-Martínez IT, Gómez-Ballesteros M, Guzmán-Navarro M, Benítez-Del-Castillo JM, Herrero-Vanrell R. Novel liposome-based and in situ gelling artificial tear formulation for dry eye disease treatment. Cont Lens Anterior Eye. 2018 Feb;41(1):93-96. doi: 10.1016/j.clae.2017.11.004. Epub 2017 Dec 6. PubMed PMID: 29223649.
15: Hurwitz SN, Cheerathodi MR, Nkosi D, York SB, Meckes DG Jr. Tetraspanin CD63 Bridges Autophagic and Endosomal Processes To Regulate Exosomal Secretion and Intracellular Signaling of Epstein-Barr Virus LMP1. J Virol. 2018 Feb 12;92(5). pii: e01969-17. doi: 10.1128/JVI.01969-17. Print 2018 Mar 1. PubMed PMID: 29212935; PubMed Central PMCID: PMC5809724.
16: Li S, Zhang Q, Zhou L, Guan Y, Chen S, Zhang Y, Han X. Inhibitory effects of compound DMBT on hypoxia-induced vasculogenic mimicry in human breast cancer. Biomed Pharmacother. 2017 Dec;96:982-992. doi: 10.1016/j.biopha.2017.11.137. Epub 2017 Dec 6. PubMed PMID: 29208325.
17: Neo SH, Chung KY, Quek JM, Too HP. Trehalose significantly enhances the recovery of serum and serum exosomal miRNA from a paper-based matrix. Sci Rep. 2017 Nov 30;7(1):16686. doi: 10.1038/s41598-017-16960-8. PubMed PMID: 29192155; PubMed Central PMCID: PMC5709463.
18: Mollaev M, Gorokhovets N, Nikolskaya E, Faustova M, Zabolotsky A, Sokol M, Tereshenko O, Zhunina O, Shvets V, Severin E, Yabbarov N. Recombinant alpha-fetoprotein receptor-binding domain co-expression with polyglutamate tags facilitates in vivo folding in E. coli. Protein Expr Purif. 2018 Mar;143:77-82. doi: 10.1016/j.pep.2017.11.001. Epub 2017 Nov 7. PubMed PMID: 29127003.
19: Bínová E, Bína D, Ashford DA, Thomas-Oates J, Nohýnková E. Trehalose During Two Stress Responses in Acanthamoeba: Differentiation Between Encystation and Pseudocyst Formation. Protist. 2017 Dec;168(6):649-662. doi: 10.1016/j.protis.2017.09.001. Epub 2017 Sep 14. PubMed PMID: 29100111.
20: Ichihara H, Kuwabara K, Matsumoto Y. Trehalose Liposomes Suppress the Growth of Tumors on Human Lung Carcinoma-bearing Mice by Induction of Apoptosis In Vivo. Anticancer Res. 2017 Nov;37(11):6133-6139. PubMed PMID: 29061794.

Explore Compound Types